molecular formula C14H15N B13498410 2-benzyl-N-methylaniline CAS No. 51570-52-6

2-benzyl-N-methylaniline

Cat. No.: B13498410
CAS No.: 51570-52-6
M. Wt: 197.27 g/mol
InChI Key: NRLRYMMORWSFTE-UHFFFAOYSA-N
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Description

2-Benzyl-N-methylaniline is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the nitrogen atom is bonded to a benzyl group and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-N-methylaniline can be synthesized through several methods. One common method involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with NaOH as the base .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of efficient and scalable methods such as the hydrogen autotransfer procedure. This method uses transition metal catalysts to dehydrogenate alcohols, forming reactive aldehydes or ketones that undergo further reactions to form the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Nitro, bromo, and acyl derivatives

Scientific Research Applications

2-Benzyl-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-N-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Properties

CAS No.

51570-52-6

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-benzyl-N-methylaniline

InChI

InChI=1S/C14H15N/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3

InChI Key

NRLRYMMORWSFTE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

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